molecular formula C27H18ClF3N6O3S B10873075 2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide

2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10873075
M. Wt: 599.0 g/mol
InChI Key: UXQDOQXZPHTDDZ-UHFFFAOYSA-N
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Description

2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a quinoline moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Quinoline Moiety: This step often involves the use of quinoline derivatives and coupling reactions.

    Attachment of the Chlorophenyl and Trifluoromethyl Groups: These groups can be introduced through halogenation and subsequent substitution reactions.

    Final Coupling and Sulfanylation: The final step involves coupling the intermediate with the nitrophenyl acetamide and introducing the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted phenyl derivatives can be formed.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinoline moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(2-CHLORO-5-TRIFLUOROMETHYL)PHENYL]-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE
  • **2-{[4-(2-CHLORO-5-TRIFLUOROMETHYL)PHENYL]-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and quinoline moiety, along with the nitrophenyl group, makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C27H18ClF3N6O3S

Molecular Weight

599.0 g/mol

IUPAC Name

2-[[4-[2-chloro-5-(trifluoromethyl)phenyl]-5-quinolin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C27H18ClF3N6O3S/c1-15-6-9-18(37(39)40)13-22(15)33-24(38)14-41-26-35-34-25(21-11-7-16-4-2-3-5-20(16)32-21)36(26)23-12-17(27(29,30)31)8-10-19(23)28/h2-13H,14H2,1H3,(H,33,38)

InChI Key

UXQDOQXZPHTDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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